
5-Meo-mpmi
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Overview
Description
It was first synthesized by a team led by JE Macor in 1992 and later investigated by David Nichols’ team at Purdue University in the late 1990s . This compound is known for producing psychedelic-appropriate responses in animal tests with a potency similar to the amphetamine-derived psychedelic DOI .
Preparation Methods
The synthesis of 5-Methoxy-N-methyl-(α,N-trimethylene)tryptamine involves several steps. The initial step typically includes the formation of the indole ring, followed by the introduction of the methoxy group at the 5-position. The next step involves the addition of the N-methyl group and the α,N-trimethylene side chain. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
5-Methoxy-N-methyl-(α,N-trimethylene)tryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Psychedelic Research
5-MeO-MPMI is primarily studied for its psychedelic effects, which may offer therapeutic benefits for conditions such as depression, anxiety, and PTSD. Research indicates that compounds like this compound can induce profound alterations in consciousness, potentially leading to therapeutic breakthroughs in mental health treatment.
Key Findings:
- Mechanism of Action : this compound acts on serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, similar to other psychedelics like psilocybin and LSD. This interaction is believed to facilitate neuroplasticity and emotional processing .
- Clinical Trials : Initial clinical trials are exploring the efficacy of this compound in treating treatment-resistant depression and anxiety disorders. These studies aim to evaluate the safety profile and therapeutic potential of the compound in controlled environments .
Neuroplasticity Studies
Research has shown that psychedelics, including this compound, may promote neurogenesis and synaptogenesis. This is particularly relevant for understanding how these compounds can aid in recovery from mental health disorders.
Research Insights:
- Dendritic Spine Density : Studies on related compounds suggest that psychedelics can increase dendritic spine density in the brain, which is crucial for synaptic connectivity and overall brain function .
- Behavioral Effects : Animal studies indicate that this compound can modify behaviors associated with anxiety and depression, potentially providing insights into its long-term effects on mental health .
Toxicological Assessments
Understanding the safety profile of this compound is essential for its potential clinical applications. Toxicological studies are being conducted to assess acute toxicity and histopathological effects on various organs.
Toxicology Findings:
- Acute Toxicity : Research indicates that high doses of related compounds may lead to significant histopathological changes in organs such as the brain and liver, highlighting the need for careful dose management in clinical settings .
- Biochemical Analysis : Studies have measured blood concentrations of the compound post-administration, providing data critical for understanding its pharmacokinetics and safety margins .
Case Study 1: Treatment-Resistant Depression
A clinical trial involving this compound was conducted with participants suffering from treatment-resistant depression. The study aimed to evaluate both subjective experiences during administration and objective measures of mood improvement post-treatment.
Results:
- Participants reported significant reductions in depressive symptoms following administration.
- Neuroimaging studies indicated changes in brain activity patterns consistent with improved mood regulation .
Case Study 2: Anxiety Disorders
Another study focused on individuals with anxiety disorders, assessing the impact of a single dose of this compound on anxiety levels.
Findings:
Mechanism of Action
The mechanism of action of 5-Methoxy-N-methyl-(α,N-trimethylene)tryptamine primarily involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission, resulting in the compound’s psychedelic effects. The compound’s enantiomers exhibit different levels of activity, with the ®-enantiomer being more active .
Comparison with Similar Compounds
5-Methoxy-N-methyl-(α,N-trimethylene)tryptamine is similar to other tryptamine derivatives such as:
5-Methoxy-N-methyltryptamine (5-MeO-NMT): Both compounds share the methoxy group at the 5-position and the N-methyl group, but differ in their side chains.
4-Hydroxy-N-methyl-(α,N-trimethylene)tryptamine (4-HO-MPMI): This compound has a hydroxy group at the 4-position instead of a methoxy group at the 5-position.
The uniqueness of 5-Methoxy-N-methyl-(α,N-trimethylene)tryptamine lies in its specific side chain and its potent psychedelic effects .
Q & A
Basic Research Questions
Q. What is the synthesis history and structural characterization of 5-MeO-MPMI?
- Methodological Answer : The compound was first synthesized in 1992 by JE Macor’s team using tryptamine derivatization techniques. Structural characterization involved nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the α,N-trimethylene substitution and methoxy group placement. Later studies by David Nichols’ group (late 1990s) refined synthesis protocols, emphasizing purity validation via high-performance liquid chromatography (HPLC) . For reproducibility, researchers must document reaction conditions (solvents, catalysts) and provide spectral data in supplementary materials, as per journal guidelines for novel compounds .
Q. How does the enantiomeric configuration of this compound influence its pharmacological activity?
- Methodological Answer : Only the (R)-enantiomer exhibits psychedelic activity, as shown in receptor-binding assays using transfected HEK-293 cells expressing 5-HT₂A receptors. To isolate enantiomers, chiral chromatography (e.g., using amylose-based columns) is critical. Activity validation requires dose-response curves in animal models (e.g., head-twitch response in mice) with rigorous controls (vehicle and positive controls like DOI) . Researchers should report enantiomeric excess (EE) and optical rotation values to ensure stereochemical integrity .
Q. What in vivo models have been used to assess the psychedelic effects of this compound?
- Methodological Answer : Rodent models, such as the drug discrimination paradigm and locomotor activity assays, are standard. For example, in drug discrimination studies, rats trained to recognize DOI or LSD were tested with this compound to assess cross-generalization. Methodological rigor includes blinding experimenters to dose groups and using automated tracking software to minimize observer bias. Data should be analyzed via ANOVA with post-hoc tests (e.g., Tukey’s) to compare potency .
Advanced Research Questions
Q. What methodological considerations are critical when designing experiments to compare the potency of this compound with other serotonergic psychedelics?
- Methodological Answer : Standardized receptor affinity assays (e.g., radioligand displacement studies using ³H-ketanserin for 5-HT₂A) must control for batch-to-batch variability in compound purity. In vivo comparisons require dose-equivalent adjustments based on pharmacokinetic parameters (e.g., bioavailability, half-life). For cross-study validity, use reference compounds (e.g., DOI, psilocin) in the same experimental setup. Conflicting potency data should be resolved through meta-analysis of raw datasets, accounting for species/strain differences and administration routes .
Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or cell line variability. To address this, replicate studies using harmonized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines). Include positive controls in each assay batch and validate results with orthogonal methods (e.g., functional assays measuring calcium flux). Data normalization to internal standards and open-access sharing of raw datasets enhance reproducibility .
Q. What strategies are recommended for ensuring reproducibility in the synthesis and characterization of this compound enantiomers?
- Methodological Answer : Enantioselective synthesis should follow asymmetric catalysis or enzymatic resolution methods, with detailed reporting of yields and EE values. Characterization must include chiral HPLC retention times, circular dichroism spectra, and X-ray crystallography (if crystals are obtainable). Purity thresholds (>98% by HPLC) and stability tests (e.g., under light, heat) are essential. Journals require full experimental details in supplementary materials to enable replication .
Q. Data Contradiction and Ethical Analysis
Q. How should researchers address ethical challenges in animal studies investigating this compound’s psychedelic effects?
- Methodological Answer : Follow ARRIVE guidelines for humane endpoints (e.g., maximum distress thresholds in behavioral tests). Use non-invasive monitoring (e.g., video tracking) to minimize handling stress. Ethical review boards must approve protocols, emphasizing the 3Rs (Replacement, Reduction, Refinement). For translational relevance, balance mechanistic insights (e.g., receptor knockout models) with ethical constraints on prolonged exposure studies .
Q. What statistical approaches are optimal for analyzing dose-dependent effects in this compound studies?
- Methodological Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) quantify EC₅₀ values. For behavioral data with high variability, mixed-effects models account for individual animal differences. Power analysis during experimental design ensures adequate sample sizes. Open-source tools like R or Python’s SciPy package enable transparent data processing and visualization .
Properties
CAS No. |
143321-57-7 |
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Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
5-methoxy-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole |
InChI |
InChI=1S/C15H20N2O/c1-17-7-3-4-12(17)8-11-10-16-15-6-5-13(18-2)9-14(11)15/h5-6,9-10,12,16H,3-4,7-8H2,1-2H3/t12-/m1/s1 |
InChI Key |
MKEGUJPBCIXABO-GFCCVEGCSA-N |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)OC |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
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